

CAS number and molecular weight of Lesopitron dihydrochloride

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Compound of Interest

Compound Name: *Lesopitron dihydrochloride*

Cat. No.: *B236560*

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An In-Depth Technical Guide to Lesopitron Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lesopitron is a potent and selective full agonist of the serotonin 1A (5-HT_{1A}) receptor, belonging to the azapirone class of compounds. It has been investigated for its anxiolytic properties, particularly in the context of generalized anxiety disorder (GAD). This technical guide provides a comprehensive overview of **Lesopitron dihydrochloride**, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays.

Chemical and Physical Properties

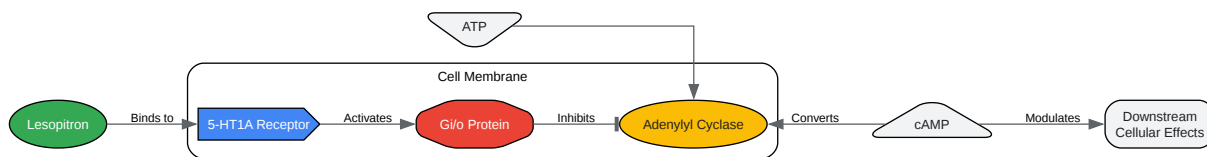
Lesopitron dihydrochloride is the hydrochloride salt form of Lesopitron. Its chemical and physical properties are summarized below.

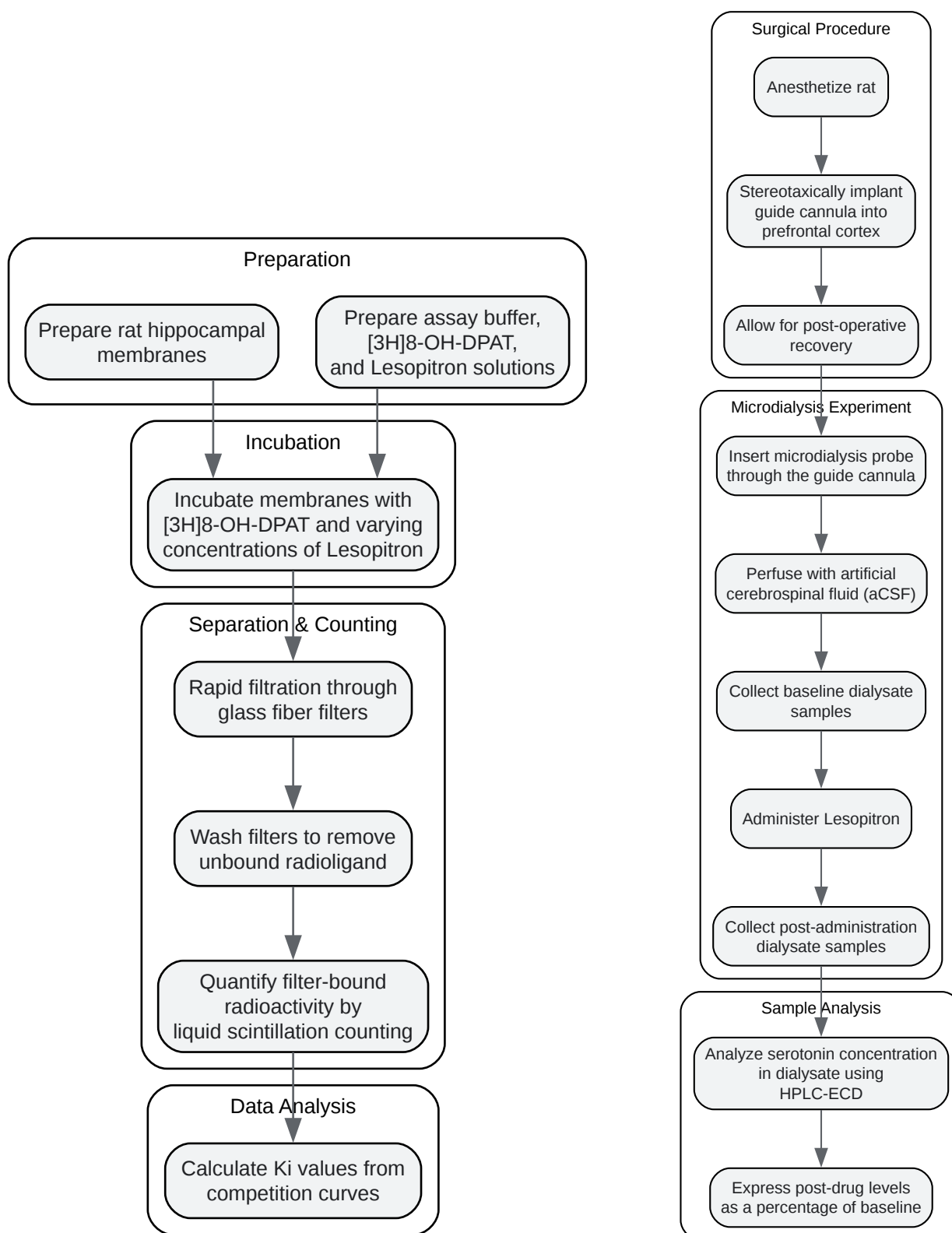
Property	Value	Reference(s)
Chemical Name	2-{4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]piperazin-1-yl}pyrimidine dihydrochloride	[1]
CAS Number	132449-89-9	[1][2]
Molecular Formula	C15H23Cl3N6	[2][3]
Molecular Weight	393.74 g/mol	[1][2][3]
Appearance	White to off-white solid	[4]
Melting Point	194-197.5°C	[1]

Mechanism of Action and Signaling Pathway

Lesopitron exerts its pharmacological effects primarily through its high affinity and full agonist activity at the 5-HT1A receptor.[4][5] This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety. The binding of Lesopitron to the 5-HT1A receptor initiates a cascade of intracellular events.

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like Lesopitron, the Gi/o protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels subsequently modulates the activity of downstream protein kinases, ultimately leading to the physiological effects associated with 5-HT1A receptor activation.





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